molecular formula C25H18N2O5 B11119557 Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B11119557
M. Wt: 426.4 g/mol
InChI Key: QRFACCULVGLFRX-UHFFFAOYSA-N
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Description

Ilaprazole , belongs to the class of proton pump inhibitors (PPIs). These compounds interfere with the proton pumps in gastric wall cells, effectively reducing gastric acid secretion. Among PPIs, Ilaprazole exhibits the most potent inhibitory effect on acid production .

Preparation Methods

Synthetic Routes: Ilaprazole can be synthesized through several routes. One common method involves the reaction of 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-1H-benzimidazole with appropriate reagents. The detailed synthetic pathway includes the following steps:

    Sulfoxidation: The starting material undergoes sulfoxidation to form the sulfoxide intermediate.

    Cyclization: The sulfoxide intermediate cyclizes to yield Ilaprazole.

Industrial Production: In industrial settings, Ilaprazole is produced using optimized processes that ensure high yield and purity. These methods involve large-scale synthesis and purification steps.

Chemical Reactions Analysis

Types of Reactions: Ilaprazole participates in various chemical reactions, including:

    Oxidation: Sulfoxidation during synthesis.

    Substitution: Cyclization step.

    Reduction: Notably, Ilaprazole does not directly undergo reduction reactions.

Common Reagents and Conditions:

    Sulfoxidation: Typically performed using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Cyclization: Acidic conditions (e.g., Lewis acids) facilitate the cyclization process.

Major Products: The primary product of Ilaprazole synthesis is the target compound itself—Methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate.

Scientific Research Applications

Ilaprazole finds applications in various fields:

    Gastroenterology: Used to treat gastric ulcers, gastritis, and gastroesophageal reflux disease (GERD).

    Anti-Helicobacter pylori Activity: Effective against H. pylori infections.

    Pharmacokinetics Studies: Investigated for its absorption, distribution, metabolism, and excretion.

Mechanism of Action

Ilaprazole is an irreversible proton pump inhibitor. Upon oral administration, it selectively enters gastric wall cells and converts to an active metabolite. This metabolite covalently binds to cysteine residues on the H+/K±ATPase enzyme, irreversibly inhibiting its activity. Consequently, gastric acid secretion is suppressed .

Comparison with Similar Compounds

Ilaprazole stands out due to its potent inhibitory effect on acid production. let’s briefly mention a similar compound:

    Rabeprazole Sulfide: , it shares structural features with Ilaprazole and exhibits proton pump inhibition.

Properties

Molecular Formula

C25H18N2O5

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 4-[2-(4-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C25H18N2O5/c1-14-11-12-26-19(13-14)27-21(15-7-9-16(10-8-15)25(30)31-2)20-22(28)17-5-3-4-6-18(17)32-23(20)24(27)29/h3-13,21H,1-2H3

InChI Key

QRFACCULVGLFRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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